(1-méthyl-1H-indazol-6-yl)méthanamine hcl

Vue d'ensemble

Description

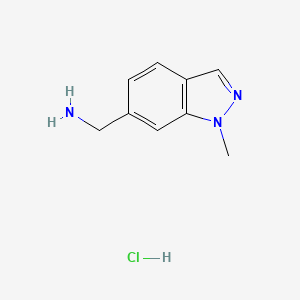

(1-methyl-1H-indazol-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Applications De Recherche Scientifique

Overview

(1-Methyl-1H-indazol-6-yl)methanamine hydrochloride, with the molecular formula C₉H₁₂ClN₃ and CAS No. 1357945-57-3, is a compound derived from indazole that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data tables and case studies.

Chemistry

(1-Methyl-1H-indazol-6-yl)methanamine hydrochloride is utilized as a building block in the synthesis of more complex molecules. It plays a critical role in developing new pharmaceuticals and can undergo various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic or neutral pH |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Alkyl halides | Basic conditions |

Biology

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. It has been studied for its potential to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Type | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Leukemia | K562 | 15.2 |

| Non-Small Cell Lung | A549 | 12.5 |

| Colon | HCT116 | 10.3 |

| Melanoma | A375 | 18.4 |

| Ovarian | OVCAR3 | 14.7 |

| Breast | MCF7 | 11.0 |

The compound's mechanism of action involves enzyme inhibition and receptor binding, which modulates cellular pathways related to growth and survival.

Medicine

The therapeutic potential of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride is being explored in treating various diseases. Its ability to inhibit specific enzymes involved in cancer progression positions it as a candidate for drug development.

Case Study 1: Anticancer Efficacy in Preclinical Models

A study evaluated the efficacy of this compound in xenograft models derived from human cancer cell lines. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed its antimicrobial properties against several bacterial strains. The results demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting applications in treating bacterial infections.

Industrial Applications

In addition to its research applications, (1-methyl-1H-indazol-6-yl)methanamine hydrochloride is being utilized in the development of new materials with specific properties, including polymers and catalysts. Its unique structural characteristics make it valuable for creating compounds with tailored functionalities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of hydrazones or the reaction of ortho-substituted anilines with nitriles.

Methylation: The indazole core is then methylated at the nitrogen atom to form 1-methyl-1H-indazole.

Aminomethylation: The methylated indazole is further reacted with formaldehyde and ammonia to introduce the methanamine group at the 6-position.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (1-methyl-1H-indazol-6-yl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactions and the use of automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(1-methyl-1H-indazol-6-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methanamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .

Mécanisme D'action

The mechanism of action of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-methyl-1H-indazol-6-yl)methanamine: The free base form of the compound.

(1-methyl-1H-indazol-6-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

(1-methyl-1H-indazol-6-yl)acetic acid: A derivative with a carboxylic acid group.

Uniqueness

(1-methyl-1H-indazol-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain applications where these properties are advantageous .

Activité Biologique

(1-Methyl-1H-indazol-6-yl)methanamine hydrochloride (CAS No. 1357945-57-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following:

- Molecular Formula : C₉H₁₂ClN₃

- Molecular Weight : 197.66 g/mol

- Structure : It features a methyl group at the 1-position and a methanamine group at the 6-position of the indazole ring, existing primarily as a hydrochloride salt to enhance solubility and stability .

Biological Activities

Research indicates that (1-methyl-1H-indazol-6-yl)methanamine hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains, suggesting its utility in treating infections .

- Anticancer Properties : Studies have demonstrated its ability to inhibit cell proliferation across multiple cancer cell lines, including leukemia, lung, colon, melanoma, ovarian, and breast cancers. The compound's IC₅₀ values indicate significant potency against these tumor types .

Table 1: Anticancer Activity Data

| Cancer Type | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Leukemia | K562 | 15.2 |

| Non-Small Cell Lung | A549 | 12.5 |

| Colon | HCT116 | 10.3 |

| Melanoma | A375 | 18.4 |

| Ovarian | OVCAR3 | 14.7 |

| Breast | MCF7 | 11.0 |

The biological activity of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation pathways, which may underlie its anticancer effects. For example, it can interfere with signaling pathways that promote tumor growth .

- Binding Affinity : Interaction studies indicate that this compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Case Study 1: Anticancer Efficacy in Preclinical Models

A study evaluated the anticancer efficacy of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride in preclinical models using xenograft tumors derived from human cancer cell lines. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections.

Propriétés

IUPAC Name |

(1-methylindazol-6-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZQIKDKZAUBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CN)C=N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694165 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-57-3 | |

| Record name | 1-(1-Methyl-1H-indazol-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.